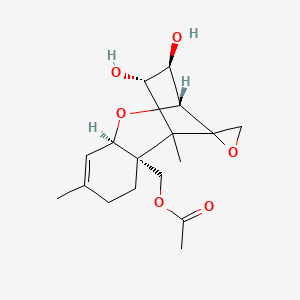
Deacetylanguidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacetylanguidin is a useful research compound. Its molecular formula is C17H24O6 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
Deacetylanguidin is a derivative of the natural product anguine, known for its deacetylation activity. The compound functions primarily as an enzyme inhibitor and substrate in biochemical reactions. Its mechanism of action involves the interaction with specific molecular targets, leading to the modulation of various biological pathways, including those related to cancer and inflammation.
Biochemical Research
This compound is utilized in biochemical assays to study enzyme interactions. It acts as a substrate for various deacetylases, aiding in the understanding of their mechanisms and substrate specificity. For instance, studies have shown that it can inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
Pharmaceutical Development
The compound has shown promise in drug development, particularly in anticancer therapies. Research indicates that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. One study demonstrated that these derivatives could induce apoptosis in cancer cells while sparing normal cells .
Anti-inflammatory Applications
This compound has been evaluated for its anti-inflammatory properties. In vivo studies revealed that it could reduce inflammation markers in models of induced arthritis, suggesting potential therapeutic benefits for inflammatory diseases .
Data Tables
Case Study 1: Cancer Treatment
- Objective : Evaluate the anticancer effects of this compound derivatives in breast cancer models.
- Results : The study found that treatment with these derivatives led to significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating a selective action against tumor cells.
Case Study 2: Infection Control
- Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.
- Results : The compound demonstrated effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent.
属性
分子式 |
C17H24O6 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
[(2R,7R,9R,10R,11S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15?,16-,17?/m1/s1 |
InChI 键 |
IRXDUBNENLKYTC-DIRMQTSCSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C |
规范 SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















